molecular formula C11H17N3O B6496964 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine CAS No. 1250071-78-3

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine

Cat. No. B6496964
CAS RN: 1250071-78-3
M. Wt: 207.27 g/mol
InChI Key: RKFZILJKJWIQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine, also known as 6-methyl-N-[(oxan-3-yl)methyl]pyrimidine-4-amine or 6-methyl-N-(oxan-3-ylmethyl)pyrimidine-4-amine, is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral drugs, as well as a range of other organic compounds. In addition, this compound has been used in a range of scientific research applications, including nucleic acid synthesis, molecular biology, and biochemistry.

Scientific Research Applications

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine[(oxan-3-yl)methyl]pyrimidin-4-amine has been used in a range of scientific research applications. It is commonly used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungal and antiviral drugs. In addition, it has been used in the synthesis of nucleic acids, such as DNA and RNA. It has also been used in the synthesis of a range of organic compounds, such as amino acids and peptides. Furthermore, this compound[(oxan-3-yl)methyl]pyrimidin-4-amine has been used in the study of enzyme kinetics, as well as in the study of biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine[(oxan-3-yl)methyl]pyrimidin-4-amine in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that this compound[(oxan-3-yl)methyl]pyrimidin-4-amine is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the study of 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine[(oxan-3-yl)methyl]pyrimidin-4-amine. These include further research into the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of the compound, as well as its use in the synthesis of pharmaceuticals and other organic compounds, could be beneficial. Furthermore, further research into the use of the compound in the study of enzyme kinetics and biochemical and physiological processes could be beneficial. Finally, further research into the use of the compound in the development of new drugs could be beneficial.

Synthesis Methods

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine[(oxan-3-yl)methyl]pyrimidin-4-amine can be synthesized through a number of different methods. One of the most common methods is the reaction of 2-amino-3-methylpyrimidine with oxalyl chloride in the presence of a base, such as triethylamine or pyridine. This reaction yields the this compound[(oxan-3-yl)methyl]pyrimidine-4-amine as the main product. Another method involves the reaction of 2-amino-3-methylpyrimidine with ethylene carbonate, followed by the reaction of the resulting intermediate with oxalyl chloride in the presence of a base.

properties

IUPAC Name

6-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-5-11(14-8-13-9)12-6-10-3-2-4-15-7-10/h5,8,10H,2-4,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFZILJKJWIQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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